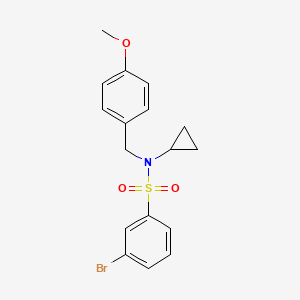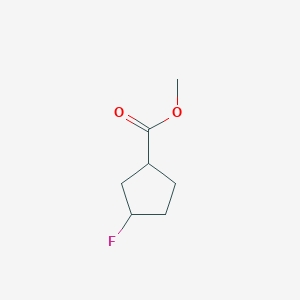![molecular formula C18H14N2O3S B2810048 4-[[(E)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]benzoic acid CAS No. 1015162-80-7](/img/structure/B2810048.png)
4-[[(E)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(E)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]benzoic acid, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential use in cancer treatment and other medical applications.
Mécanisme D'action
4-[[(E)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]benzoic acid works by inhibiting the activity of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. Histone proteins are involved in the regulation of gene expression, and the acetylation of histone proteins is associated with the activation of gene expression. By inhibiting HDAC enzymes, this compound can increase the acetylation of histone proteins, leading to the activation of genes that are important for cell cycle regulation, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can induce cell cycle arrest, DNA damage, and apoptosis in cancer cells. This compound can also inhibit the growth and proliferation of cancer cells by suppressing the expression of genes that are important for cancer cell survival. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-[[(E)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]benzoic acid is its specificity for HDAC enzymes. Unlike other HDAC inhibitors, this compound selectively inhibits class I HDAC enzymes, which are the most commonly overexpressed HDAC enzymes in cancer cells. This specificity reduces the risk of off-target effects and increases the efficacy of this compound in cancer treatment. However, one of the limitations of this compound is its poor solubility in water, which can limit its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the research and development of 4-[[(E)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]benzoic acid. One potential direction is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another direction is the exploration of its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to elucidate the mechanisms of action of this compound and to identify biomarkers that can predict its efficacy in cancer treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 4-[[(E)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]benzoic acid involves the reaction of 4-aminobenzoic acid with 4-methylthiophenylacetic acid followed by the addition of acetic anhydride and triethylamine. The product is then purified by column chromatography to obtain this compound as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
4-[[(E)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]benzoic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including leukemia, lymphoma, breast, and colon cancer cells. This compound works by inhibiting HDAC enzymes, which play a critical role in the regulation of gene expression. By inhibiting HDAC enzymes, this compound can promote the expression of genes that are important for cell cycle regulation, DNA repair, and apoptosis, leading to the death of cancer cells.
Propriétés
IUPAC Name |
4-[[(E)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-24-16-8-2-12(3-9-16)10-14(11-19)17(21)20-15-6-4-13(5-7-15)18(22)23/h2-10H,1H3,(H,20,21)(H,22,23)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAOULWPZDAMSX-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Methylphenyl)sulfonyl]acetohydrazide](/img/structure/B2809965.png)



![N-(cyanomethyl)-1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B2809972.png)

![(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2809974.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2809977.png)
![N-(1-methoxypropan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2809982.png)
![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2809984.png)
![1-(3-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2809985.png)


